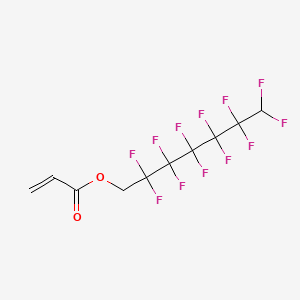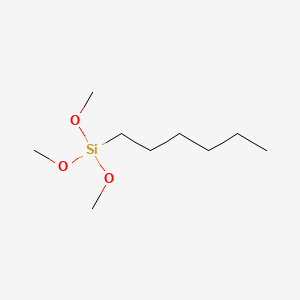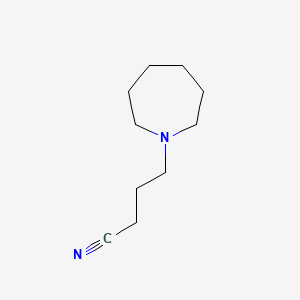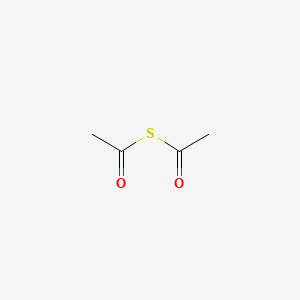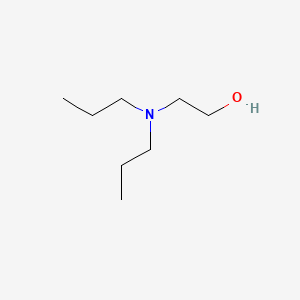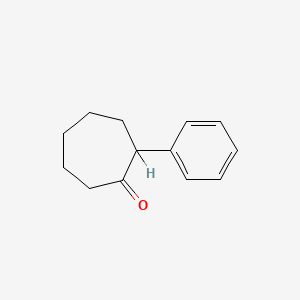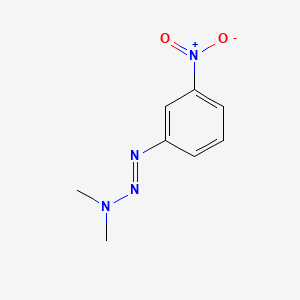
γ-谷氨酰酪氨酸
描述
Gamma-Glutamyltyrosine, also known as glutyrosine or γ-L-glutamyl-L-tyrosine, belongs to the class of organic compounds known as tyrosine and derivatives. Tyrosine and derivatives are compounds containing tyrosine or a derivative thereof resulting from reaction of tyrosine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. Gamma-Glutamyltyrosine is considered to be a practically insoluble (in water) and relatively neutral molecule. Gamma-Glutamyltyrosine has been primarily detected in blood. Gamma-Glutamyltyrosine can be biosynthesized from L-glutamic acid and L-tyrosine.
Gamma-Glu-Tyr is a dipeptide composed of L-glutamic acid and L-tyrosine joined by a peptide linkage. It has a role as a human metabolite. It is a dipeptide, a secondary carboxamide, a dicarboxylic acid, a primary amino compound and a member of phenols. It derives from a L-glutamic acid and a L-tyrosine. It is a conjugate acid of a gamma-Glu-Tyr(1-).
科学研究应用
γ-谷氨酰基转移酶与心血管健康
γ-谷氨酰基转移酶(GGT)是一种细胞表面酶,参与剪切细胞外谷胱甘肽或其他γ-谷氨酰化合物,对维持谷胱甘肽稳态和抵抗氧化应激起着至关重要的作用。升高的GGT活性与冠心病(CHD)和动脉粥样硬化的风险增加有关,以及与代谢综合征和全身性炎症等各种心脏代谢风险因素相关。GGT在动脉粥样硬化和CHD病理生理学中的确切作用仍在调查中,突显了在这一领域需要进一步研究(Ndrepepa, Colleran, & Kastrati, 2018)。
使用密集数据云进行健康研究
涉及108名个体的健康研究考察了各种临床分析物与生理和疾病之间的相互关系。该研究确定了γ-谷氨酰酪氨酸作为与心脏代谢性疾病密切相关的化合物。通过分析包括全基因组序列、代谢组和日常活动跟踪在内的密集数据云,该研究揭示了疾病潜在生物标志物和分子相关性(Price et al., 2017)。
进行性多发性硬化中的神经退行
γ-氨基丁酸(GABA)是大脑中的主要抑制性神经递质。一项针对次级进行性多发性硬化(MS)患者的研究发现,降低的γ-氨基丁酸水平与身体残疾有关。
该研究提供了关于γ-谷氨酰化合物在MS病理中的潜在作用的见解,暗示调节GABA神经传导可能是MS神经保护的一个目标(Cawley et al., 2015)。
认知障碍中的谷氨酸-谷氨酰胺和GABA
关于大脑中谷氨酸-谷氨酰胺(Glx)和GABA水平变化的研究揭示了它们在认知障碍和阿尔茨海默病中的潜在作用。该研究观察到,Glx和GABA水平在正常衰老中可能会降低,在阿尔茨海默病中Glx的降低更为显著。这一发现表明这些化合物可能在早期诊断和理解认知障碍中起重要作用(Huang et al., 2017)。
γ-谷氨酰-亮氨酸和心脏代谢风险
一项关于γ-谷氨酰-亮氨酸的研究突出了它在炎症、氧化应激和葡萄糖调节中的作用,以及它与心脏代谢性疾病风险的关联。这项研究为γ-谷氨酰化合物与代谢风险之间的因果关系提供了宝贵信息,暗示了它们在代谢紊乱中的作用(Wu et al., 2022)。
γ-谷氨酰化合物在药物代谢和疾病中的作用
γ-谷氨酰化合物在各种生物过程中发挥关键作用,包括药物代谢和疾病。一项关于γ-谷氨酰转肽酶酶的底物特异性的研究提供了这些酶如何处理γ-谷氨酰化合物的基本信息,这对于开发治疗哮喘和心血管疾病等疾病至关重要(Wickham et al., 2011)。
幽门螺杆菌γ-谷氨酰转肽酶和发病机制
幽门螺杆菌的γ-谷氨酰转肽酶(GGT)是一种细菌毒力因子,通过诱导细胞凋亡、坏死和细胞增殖等多种细胞反应来影响宿主细胞。它在免疫耐受中发挥作用,可能影响幽门螺杆菌的定植和胃内持续存在,因此对于理解与幽门螺杆菌相关疾病的发病机制具有重要意义 (Ricci, Giannouli, Romano, & Zarrilli, 2014)。
类精神分裂症症状和NMDA受体拮抗剂
一项研究调查NMDA受体拮抗剂氯胺酮的影响发现其能够在人类中产生类精神分裂症症状。研究表明,氯胺酮引起的休息状态下皮层功能连接的改变可能有助于这些症状的出现,从而揭示了精神病的机制 (Driesen et al., 2012)。
多聚-γ-谷氨酸的微生物合成
多聚-γ-谷氨酸(γ-PGA)是一种天然存在的生物聚合物,具有各种工业和医学应用。研究重点放在微生物合成γ-PGA上,探讨其性质、生物合成途径和生产策略。这项研究为γ-PGA作为生物基化学品的潜力以及其在不同行业中的应用提供了宝贵信息 (Luo et al., 2016)。
蚕豆中的谷氨酸脱羧酶和GABA的生物形成
关于发芽蚕豆中谷氨酸脱羧酶的研究突出了其在GABA生物形成中的关键作用,GABA是一种重要的非蛋白氨基酸,在人类中具有生物活性功能。这项研究有助于理解GABA的生产及其在食品和健康领域中的潜在应用 (Yang, Yin, Guo, & Gu, 2013)。
作用机制
Target of Action
Gamma-Glutamyltyrosine is a dipeptide composed of gamma-glutamate and tyrosine . It is a proteolytic breakdown product of larger proteins . The primary target of gamma-Glutamyltyrosine is the enzyme Gamma-Glutamyl Transpeptidase (GGT) . GGT is present in all life forms and plays a variety of roles in diverse organisms . It is involved in the transfer of amino acids across the cellular membrane .
Mode of Action
Gamma-Glutamyltyrosine interacts with its target, GGT, by serving as a substrate for the enzyme . GGT cleaves the gamma-glutamyl bond of glutathione to give cysteinylglycine . The released gamma-glutamyl group can be transferred to water (hydrolysis) or to other amino acids or short peptides (transpeptidation) .
Biochemical Pathways
The action of gamma-Glutamyltyrosine affects the glutathione metabolism . GGT plays a key role in the gamma-glutamyl cycle by regulating the cellular levels of the antioxidant molecule glutathione . This cycle includes two ATP-dependent GSH synthesis steps, catalyzed by gamma-glutamyl Cys synthetase and GSH synthetase, and a specific GSH degradation pathway .
Pharmacokinetics
It is known that ggt, the enzyme that interacts with gamma-glutamyltyrosine, is integrated in the plasma membrane with its active site on the outside . This suggests that gamma-Glutamyltyrosine may need to be transported across the cell membrane to interact with GGT.
Result of Action
The action of gamma-Glutamyltyrosine, through its interaction with GGT, can lead to the regulation of glutathione levels in the cell . This can have a significant impact on cellular redox homeostasis, as glutathione is a major cellular antioxidant . Moreover, GGT is upregulated during inflammation and in several human tumors, and it is involved in many physiological disorders related to oxidative stress, such as Parkinson’s disease and diabetes .
Action Environment
The action of gamma-Glutamyltyrosine can be influenced by various environmental factors. For instance, the activity of GGT, the enzyme that interacts with gamma-Glutamyltyrosine, can be affected by factors such as pH and temperature . Additionally, the presence of other molecules in the cellular environment can also influence the action of gamma-Glutamyltyrosine. For example, the presence of other substrates for GGT could potentially compete with gamma-Glutamyltyrosine for interaction with the enzyme .
未来方向
Gamma-Glutamyltyrosine has been identified as a significant mediator on the causal path from type 2 diabetes (T2D)/obesity to severe COVID-19, with increased risk per one-standard deviation increment of genetically predicted T2D and BMI . This suggests that gamma-Glutamyltyrosine could be a potential biomarker for risk assessment, prognostication, and therapeutic purposes in COVID-19 .
生化分析
Biochemical Properties
Gamma-Glutamyltyrosine participates in biochemical reactions primarily through its involvement in the gamma-glutamyl cycle. It interacts with enzymes such as gamma-glutamyl transpeptidase, which catalyzes the transfer of the gamma-glutamyl group to amino acids or peptides. This interaction is essential for the metabolism of glutathione, a major cellular antioxidant. Gamma-Glutamyltyrosine also interacts with proteins involved in detoxification processes, contributing to the maintenance of cellular homeostasis .
Cellular Effects
Gamma-Glutamyltyrosine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It plays a role in modulating oxidative stress responses by affecting the levels of glutathione within cells. This compound can impact cell proliferation and apoptosis, thereby influencing overall cell function. Additionally, gamma-Glutamyltyrosine has been shown to affect the expression of genes involved in antioxidant defense mechanisms .
Molecular Mechanism
The molecular mechanism of gamma-Glutamyltyrosine involves its interaction with gamma-glutamyl transpeptidase, which facilitates the transfer of the gamma-glutamyl group. This interaction leads to the formation of gamma-glutamyl amino acids, which are crucial for maintaining glutathione levels. Gamma-Glutamyltyrosine can also modulate enzyme activity, either by inhibiting or activating specific enzymes involved in cellular metabolism. These interactions ultimately influence gene expression and cellular responses to oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of gamma-Glutamyltyrosine can vary over time. The stability of this compound is influenced by factors such as temperature and pH. Studies have shown that gamma-Glutamyltyrosine can degrade over time, leading to changes in its biochemical properties. Long-term exposure to gamma-Glutamyltyrosine has been observed to affect cellular function, including alterations in glutathione metabolism and oxidative stress responses .
Dosage Effects in Animal Models
The effects of gamma-Glutamyltyrosine in animal models are dose-dependent. At low doses, this compound can enhance antioxidant defense mechanisms and improve cellular function. At high doses, gamma-Glutamyltyrosine may exhibit toxic effects, including oxidative damage and disruption of cellular homeostasis. Threshold effects have been observed, where the beneficial effects of gamma-Glutamyltyrosine are outweighed by its adverse effects at higher concentrations .
Metabolic Pathways
Gamma-Glutamyltyrosine is involved in the gamma-glutamyl cycle, which is essential for glutathione metabolism. This compound interacts with enzymes such as gamma-glutamyl transpeptidase and glutathione synthetase, facilitating the synthesis and degradation of glutathione. Gamma-Glutamyltyrosine also affects metabolic flux and the levels of metabolites involved in antioxidant defense and detoxification processes .
Transport and Distribution
Within cells and tissues, gamma-Glutamyltyrosine is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. Gamma-Glutamyltyrosine can be transported across cell membranes, affecting its availability and function within cells. The distribution of this compound is crucial for its role in maintaining cellular homeostasis .
Subcellular Localization
Gamma-Glutamyltyrosine is localized in various subcellular compartments, including the cytosol and mitochondria. Its activity and function are influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications. Gamma-Glutamyltyrosine can be directed to specific organelles, where it participates in biochemical reactions essential for cellular metabolism and antioxidant defense .
属性
IUPAC Name |
(2S)-2-amino-5-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O6/c15-10(13(19)20)5-6-12(18)16-11(14(21)22)7-8-1-3-9(17)4-2-8/h1-4,10-11,17H,5-7,15H2,(H,16,18)(H,19,20)(H,21,22)/t10-,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVLXCWVSSLFQDS-QWRGUYRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)CCC(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00995841 | |
| Record name | N-(4-Amino-4-carboxy-1-hydroxybutylidene)tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00995841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | gamma-Glutamyltyrosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011741 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
7432-23-7 | |
| Record name | Glutamyltyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7432-23-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | gamma-Glutamyltyrosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007432237 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(4-Amino-4-carboxy-1-hydroxybutylidene)tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00995841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-L-γ-glutamyl-L-tyrosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.251 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | gamma-Glutamyltyrosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011741 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of γ-glutamyltyrosine as a potential biomarker?
A: Research suggests that elevated levels of γ-glutamyltyrosine in the blood are associated with increased oxidative stress [, ]. This association is likely due to its role as a byproduct of the glutathione cycle, a crucial antioxidant defense mechanism in the body []. Studies have linked higher γ-glutamyltyrosine levels to shorter leukocyte telomere length, a marker of biological aging [], and increased risk of severe COVID-19 []. Moreover, it has been identified as a potential predictor of mortality in critically ill patients [].
Q2: Are there any other conditions or diseases where γ-glutamyltyrosine has been implicated?
A: Beyond the aforementioned conditions, γ-glutamyltyrosine has shown potential as a biomarker in other areas. Research indicates its potential role in feed efficiency in broiler chickens []. Additionally, it was identified as a potential biomarker associated with hyperlipidemia in zebrafish studies focusing on the benefits of mussel-derived plasmalogens []. While these studies highlight its potential in diverse fields, further research is needed to confirm its specific roles in these contexts.
Q3: What analytical techniques are typically employed to measure γ-glutamyltyrosine levels?
A: Measuring γ-glutamyltyrosine typically involves metabolomics profiling, often utilizing techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy [, , , ]. These methods enable researchers to identify and quantify a wide range of metabolites, including γ-glutamyltyrosine, in biological samples like blood or serum. The choice of specific techniques and platforms may vary depending on the study design and the research question being addressed.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


